molecular formula C8H18ClNO B6160927 4-propylpiperidin-4-ol hydrochloride CAS No. 2742659-64-7

4-propylpiperidin-4-ol hydrochloride

Cat. No.: B6160927
CAS No.: 2742659-64-7
M. Wt: 179.7
InChI Key:
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Description

4-propylpiperidin-4-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of imines followed by cyclization and reduction of the intermediate piperidinone . Phenylsilane is often used as a key reagent in this process, promoting the formation and reduction of imines and initiating cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and other cost-effective techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-propylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane, hydrogen gas, and various catalysts such as iron complexes . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives .

Scientific Research Applications

4-propylpiperidin-4-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-propylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes and receptors, modulating their activity and leading to desired biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

4-propylpiperidin-4-ol hydrochloride can be compared with other similar compounds, such as:

    Piperidine: A basic nitrogen-containing heterocycle with various therapeutic applications.

    Piperine: An alkaloid with significant anticancer potential.

    4-piperidone: A precursor in the synthesis of various piperidine derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-propylpiperidin-4-ol hydrochloride involves the conversion of 4-propylpiperidine to 4-propylpiperidin-4-ol, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-propylpiperidine", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Diethyl ether (C2H5)2O" ], "Reaction": [ "Step 1: Reduction of 4-propylpiperidine with NaBH4 in methanol to form 4-propylpiperidin-4-ol", "Step 2: Extraction of 4-propylpiperidin-4-ol with diethyl ether", "Step 3: Addition of HCl to 4-propylpiperidin-4-ol in diethyl ether to form 4-propylpiperidin-4-ol hydrochloride", "Step 4: Isolation of 4-propylpiperidin-4-ol hydrochloride by filtration and drying" ] }

CAS No.

2742659-64-7

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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